molecular formula C8H12N2O4 B2410499 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- CAS No. 923281-88-3

1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo-

Cat. No.: B2410499
CAS No.: 923281-88-3
M. Wt: 200.194
InChI Key: OAPMGJLLZQHGAB-UHFFFAOYSA-N
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Description

1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- is a heterocyclic compound that features an imidazolidine ring. This compound is notable for its structural complexity and potential applications in various fields, including pharmaceuticals and organic synthesis. The imidazolidine ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazolidine ring. The reaction conditions often include the use of catalysts such as nickel or rhodium, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The imidazolidine ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.

Scientific Research Applications

1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The imidazolidine ring can form hydrogen bonds and other interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the particular application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: A related compound with a similar ring structure but different functional groups.

    Benzimidazolidin-2-one: Another similar compound with a benzene ring fused to the imidazolidine ring.

Uniqueness

1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- is unique due to its specific substituents and the presence of the acetic acid moiety.

Properties

IUPAC Name

2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(2)6(13)10(4-5(11)12)7(14)9(8)3/h4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPMGJLLZQHGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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